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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866 Get Quote

This guide provides a comprehensive comparison of spectroscopic data for 4-
acetylbenzaldehyde and its derivatives. It is intended for researchers, scientists, and drug

development professionals, offering a centralized resource for understanding the structural and

electronic properties of these compounds through various analytical techniques. The data

presented is crucial for compound identification, purity assessment, and elucidation of

structure-property relationships.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for 4-acetylbenzaldehyde and a selection of its derivatives. This allows for a

direct comparison of the influence of different substituents at the para-position on the spectral

characteristics of the core structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Solvent: CDCl₃
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Compound Ar-H (ppm) -CHO (ppm) -COCH₃ (ppm)
Other Signals
(ppm)

4-

Acetylbenzaldeh

yde

7.99 (d, J=8.4

Hz, 2H), 8.11 (d,

J=8.1 Hz, 2H)

10.12 (s, 1H) 2.67 (s, 3H)

Benzaldehyde

7.50-7.65 (m,

3H), 7.88 (d,

J=7.6 Hz, 2H)

10.03 (s, 1H)

4-

Methylbenzaldeh

yde

7.32 (d, J=7.9

Hz, 2H), 7.77 (d,

J=8.0 Hz, 2H)

9.96 (s, 1H)
2.43 (s, 3H, -

CH₃)

4-

Chlorobenzaldeh

yde

7.51 (d, J=8.4

Hz, 2H), 7.82 (d,

J=8.5 Hz, 2H)

9.98 (s, 1H)

4-

Nitrobenzaldehy

de

8.09 (d, J=8.0

Hz, 2H), 8.41 (d,

J=12.0 Hz, 2H)

10.17 (s, 1H)

4-

Acetoxybenzalde

hyde

7.25 (d, J=8.5

Hz, 2H), 7.91 (d,

J=8.5 Hz, 2H)

9.95 (s, 1H)
2.33 (s, 3H, -

OCOCH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Solvent: CDCl₃
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Compound
C=O (acetyl)
(ppm)

C=O
(aldehyde)
(ppm)

Aromatic C
(ppm)

Other C (ppm)

4-

Acetylbenzaldeh

yde

197.6 191.8
129.0, 130.0,

139.2, 141.3
27.1 (-COCH₃)

Benzaldehyde 192.4
129.1, 129.8,

134.5, 136.5

4-

Methylbenzaldeh

yde

192.1
129.8, 129.9,

134.2, 145.6
22.0 (-CH₃)

4-

Chlorobenzaldeh

yde

191.0
129.6, 131.0,

134.8, 141.1

4-

Nitrobenzaldehy

de

190.4
124.3, 130.5,

140.1, 151.1

4-

Acetoxybenzalde

hyde

190.8
122.2, 131.3,

133.7, 155.0

21.2 (-OCOCH₃),

168.8 (-

OCOCH₃)

Infrared (IR) Spectroscopy Data
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Compound
ν(C=O)
aldehyde
(cm⁻¹)

ν(C=O)
ketone/acetyl
(cm⁻¹)

ν(C-H)
aromatic
(cm⁻¹)

Other Key
Bands (cm⁻¹)

4-

Acetylbenzaldeh

yde

1706 1687 ~3050

2830, 2730

(aldehyde C-H

stretch)

Benzaldehyde 1703 ~3063

2820, 2738

(aldehyde C-H

stretch)

4-

Methylbenzaldeh

yde

1705 ~3030

2815, 2720

(aldehyde C-H

stretch)

4-

Chlorobenzaldeh

yde

1708 ~3070

2860, 2765

(aldehyde C-H

stretch)

4-

Nitrobenzaldehy

de

1709 ~3100
1530, 1350 (NO₂

stretch)

4-

Acetoxybenzalde

hyde

1715
1765 (ester

C=O)
~3070

1200 (C-O

stretch)

Mass Spectrometry (MS) Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

4-Acetylbenzaldehyde C₉H₈O₂ 148.16

148 (M+), 133 (M-

CH₃), 119 (M-CHO),

105, 91, 77

Benzaldehyde C₇H₆O 106.12
106 (M+), 105 (M-H),

77 (M-CHO)

4-

Methylbenzaldehyde
C₈H₈O 120.15

120 (M+), 119 (M-H),

91 (M-CHO)

4-

Chlorobenzaldehyde
C₇H₅ClO 140.57

140/142 (M+),

139/141 (M-H),

111/113 (M-CHO), 75

4-Nitrobenzaldehyde C₇H₅NO₃ 151.12
151 (M+), 121 (M-

NO), 105, 93, 77

4-

Acetoxybenzaldehyde
C₉H₈O₃ 164.16

164 (M+), 122 (M-

CH₂CO), 94, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, a relaxation

delay of 1.0 s, and 16 scans.
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¹³C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation

delay of 2.0 s, and 1024 scans.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in

parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop

was applied to the crystal.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a UATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-650 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal was recorded prior to sample analysis.

Data Processing: The resulting spectrum was baseline corrected. The frequencies of the

absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Mass spectra were obtained using a gas chromatography-mass

spectrometry (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.

GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The

oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C.

MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The

mass analyzer was scanned over a mass-to-charge (m/z) range of 40-500 amu.
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Data Analysis: The mass spectrum of the analyte was identified from the total ion

chromatogram. The molecular ion peak (M+) and major fragment ions were identified and

their m/z values reported.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Stock solutions of the compounds were prepared in a suitable UV-

grade solvent (e.g., ethanol or cyclohexane) at a concentration of 1x10⁻³ M. These were

further diluted to obtain working solutions in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600

spectrophotometer.

Data Acquisition: Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz

cuvette. The solvent was used as the reference blank.

Data Analysis: The wavelength of maximum absorption (λmax) was determined for the

observed electronic transitions.

Workflow for Spectroscopic Data Comparison
The following diagram illustrates a typical workflow for the acquisition, analysis, and

comparison of spectroscopic data for chemical compounds.
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Caption: Workflow for Spectroscopic Data Comparison.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of 4-
Acetylbenzaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276866#spectroscopic-data-comparison-of-4-
acetylbenzaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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